molecular formula C22H22ClN5O3 B10997595 N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10997595
M. Wt: 439.9 g/mol
InChI Key: YRANIHWMXQQZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic beta-carboline derivative characterized by a 6-chloro substitution on the tetrahydro-beta-carboline core. The molecule features an acetylated phenylamino group linked via a glycinamide spacer to the carboxamide moiety of the beta-carboline scaffold.

Properties

Molecular Formula

C22H22ClN5O3

Molecular Weight

439.9 g/mol

IUPAC Name

N-[2-(4-acetamidoanilino)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C22H22ClN5O3/c1-13(29)25-15-3-5-16(6-4-15)26-21(30)11-24-22(31)28-9-8-17-18-10-14(23)2-7-19(18)27-20(17)12-28/h2-7,10,27H,8-9,11-12H2,1H3,(H,24,31)(H,25,29)(H,26,30)

InChI Key

YRANIHWMXQQZQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the beta-carboline core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the beta-carboline structure.

    Introduction of the acetylamino and phenylamino groups: This step involves the acylation of aniline derivatives with acetic anhydride to form the acetylamino group, followed by coupling with the beta-carboline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the acylation and chlorination steps. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of beta-carboline derivatives, including the compound . Beta-carbolines are known to exhibit a range of bioactivities, particularly against various cancer types.

Case Studies

  • Breast Cancer : A study demonstrated that certain beta-carboline derivatives could significantly inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspases .
  • Prostate Cancer : Another investigation showed that these compounds effectively reduced tumor size in animal models of prostate cancer, suggesting their potential as therapeutic agents .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against various pathogens, including bacteria and protozoa.

Antibacterial Activity

Beta-carboline derivatives have been shown to possess antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Antimalarial Activity

Research has indicated that beta-carboline derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. For instance, a study reported that specific derivatives led to significant reductions in parasite load in infected mice models, highlighting their potential for malaria treatment .

Neuropharmacological Effects

Beta-carbolines are also being explored for their neuropharmacological effects, particularly as potential treatments for neurological disorders.

Sedative and Hypnotic Effects

Certain beta-carboline derivatives act as GABA receptor modulators, which may provide sedative effects beneficial for treating anxiety and sleep disorders .

Anticonvulsant Properties

Studies have shown that these compounds can reduce seizure activity in animal models, suggesting their potential as anticonvulsants .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of beta-carboline derivatives is critical for optimizing their pharmacological properties. Modifications to the core structure can enhance potency and selectivity against specific targets.

Modification TypeEffect on Activity
AcetylationIncreases solubility and bioavailability
ChlorinationEnhances potency against certain cancer cell lines
Alkyl substitutionsModulates interaction with biological targets

Mechanism of Action

The mechanism of action of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), leading to changes in gene expression and cellular function. The beta-carboline core can also interact with neurotransmitter receptors, potentially affecting neurological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (CAS 1040706-73-7)

  • Structural Features: Shares the 6-chloro-tetrahydro-beta-carboline core but replaces the acetylated phenylamino group with a 1-benzylpiperidin-4-yl substituent.
  • Molecular Properties :

    Property Value
    Molecular Formula C₂₆H₃₀ClN₅O₂
    Molecular Weight 480.0 g/mol
    Key Substituents 6-Cl, benzylpiperidine

N-{3-[(2-Methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS 890601-08-8)

  • Structural Features :
    • Diverges from the beta-carboline scaffold, incorporating a tetrahydrobenzothiophene core linked to a chromene-carboxamide group.
    • The 2-methoxyethyl carbamoyl group increases hydrophilicity, which may reduce CNS targeting but improve solubility for peripheral applications .
  • Molecular Properties :

    Property Value
    Molecular Formula C₂₄H₂₆N₂O₅S
    Molecular Weight 454.5 g/mol
    Key Substituents Chromene, methoxyethyl

Key Structural and Functional Differences

Parameter Target Compound CAS 1040706-73-7 CAS 890601-08-8
Core Structure Tetrahydro-beta-carboline Tetrahydro-beta-carboline Benzothiophene-Chromene hybrid
Substituent Diversity Acetylphenylamino-glycinamide Benzylpiperidine Methoxyethyl carbamoyl
Molecular Weight Not provided 480.0 g/mol 454.5 g/mol
Hypothesized Target Neurotransmitter receptors CNS receptors Peripheral enzymes

Research Findings and Limitations

  • Pharmacological Insights: Beta-carboline derivatives like CAS 1040706-73-7 are often investigated for their affinity to serotonin or dopamine receptors due to their structural resemblance to endogenous alkaloids. The benzylpiperidine analog’s higher molecular weight and lipophilicity may favor CNS activity, whereas the chromene-based compound (CAS 890601-08-8) likely targets peripheral pathways such as kinase inhibition .
  • Data Gaps: No direct comparative studies on the target compound’s efficacy or toxicity are available. Physical-chemical properties (e.g., solubility, logP) for the target compound remain uncharacterized in the provided evidence.

Biological Activity

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic compound belonging to the beta-carboline family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a beta-carboline core with an acetylamino phenyl group and a chloro substituent. Its molecular formula is C17H18ClN3O3C_{17}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 357.80 g/mol.

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase properties of beta-carboline derivatives. For instance, research on related compounds has shown that they exhibit selective inhibition of butyrylcholinesterase (BuChE) with IC50 values ranging from 1.0 to 18.8 µM, indicating a potential for treating neurodegenerative diseases such as Alzheimer's .

The compound's mechanism involves competitive inhibition at the active site of BuChE, as confirmed by kinetic studies using the modified Ellman’s method. The interaction with key residues in the enzyme's active site suggests that similar mechanisms may be applicable to this compound .

Antimalarial Activity

Another significant area of research is the antimalarial activity associated with beta-carboline derivatives. For example, compounds structurally related to our target compound have shown promising in vivo results against malaria in mouse models . The SAR studies indicated that modifications at specific positions on the beta-carboline ring enhance biological efficacy against Plasmodium species.

Study 1: In Vitro Evaluation

In vitro evaluations of this compound revealed significant cytotoxic effects on cancer cell lines. The compound was tested against various human cancer cell lines, demonstrating an ability to induce apoptosis and inhibit cell proliferation. This activity was correlated with the downregulation of stemness markers such as OCT-4 and SOX-2 in breast cancer stem cells .

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Study 2: Molecular Docking Studies

Molecular docking studies have been utilized to predict how this compound interacts with target proteins involved in cancer progression and cholinergic signaling pathways. The docking results suggest strong binding affinities to both BuChE and specific cancer-related targets .

Q & A

Q. What are the key synthetic steps and reaction conditions required for synthesizing this compound?

The synthesis involves multi-step routes, typically including:

  • Amide bond formation : Coupling the beta-carboline core with the acetylamino-phenyl moiety via carbodiimide-mediated reactions (e.g., EDC/HOBt) under inert atmosphere.
  • Beta-carboline core assembly : Cyclization of tryptophan derivatives with carbonyl sources under acidic or thermal conditions.
  • Purification : Chromatography (e.g., silica gel or reverse-phase HPLC) to isolate intermediates and final product, ensuring >95% purity .
    Critical parameters include temperature control (0–80°C), solvent selection (DMF, THF), and inert gas protection to prevent oxidation .

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

  • Spectroscopic analysis : 1^1H/13^13C NMR to verify substituent positions and stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Screen against kinases (e.g., CDK, Aurora) or proteases linked to cancer.
  • Cellular cytotoxicity : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility testing : Assess in PBS/DMSO mixtures to optimize dosing for in vitro studies .

Advanced Research Questions

Q. What strategies are recommended for optimizing the yield of the beta-carboline core during synthesis?

  • Design of Experiments (DOE) : Vary reaction time, temperature, and catalyst load (e.g., PTSA vs. TFA) to identify optimal conditions.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield .
  • Protecting group strategies : Use Boc or Fmoc groups to prevent side reactions during amide coupling .

Q. How should contradictory results in the compound’s biological activity across different assays be addressed?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives.
  • Structural analogs : Synthesize derivatives (e.g., replacing the chloro group with fluoro) to probe SAR and identify confounding substituent effects .

Q. What in silico methods are suitable for predicting the compound’s target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to beta-carboline-sensitive targets (e.g., 5-HT receptors).
  • Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., GROMACS) over 100+ ns trajectories.
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors with activity data from analogs .

Q. How can researchers resolve spectral data ambiguities (e.g., overlapping NMR peaks)?

  • 2D NMR : Employ COSY, HSQC, and HMBC to assign proton-carbon correlations.
  • Isotopic labeling : Synthesize 15^{15}N- or 13^{13}C-enriched intermediates for clearer signal resolution.
  • Variable temperature NMR : Suppress signal broadening caused by dynamic exchange processes .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC50_{50}50​ values?

  • Force field refinement : Use polarized continuum models (e.g., PCM) to account for solvent effects in docking.
  • Protonation state adjustment : Test multiple tautomeric forms (e.g., neutral vs. charged) during simulations.
  • Experimental validation : Perform SPR or ITC to measure binding affinity directly .

Methodological Best Practices

  • Purification : Always use preparative HPLC for final-step purification to remove trace byproducts.
  • Stability testing : Store the compound under argon at -20°C to prevent degradation.
  • Negative controls : Include beta-carboline derivatives lacking the chloro or acetylamino groups in bioassays to isolate pharmacophoric contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.